molecular formula C24H26N4O6S B11234256 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11234256
M. Wt: 498.6 g/mol
InChI Key: DLSKSBLRGZMVSG-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring, a methoxyphenyl group, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine ring.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Final Coupling Step: The final step involves coupling the intermediate with a suitable benzamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-BROMOPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
  • N-(2-{[6-(4-CHLOROPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Uniqueness

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N4O6S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H26N4O6S/c1-32-20-6-2-18(3-7-20)22-10-11-23(27-26-22)34-15-12-25-24(29)19-4-8-21(9-5-19)35(30,31)28-13-16-33-17-14-28/h2-11H,12-17H2,1H3,(H,25,29)

InChI Key

DLSKSBLRGZMVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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